Cas no 105234-30-8 (2-(4-Oxoquinazolin-1(4H)-yl)acetic acid)

2-(4-Oxoquinazolin-1(4H)-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-Oxoquinazolin-1(4H)-yl)aceticacid
- SCHEMBL4825486
- CS-0156006
- BS-14237
- 1,4-Dihydro-chinazolin-4-on-1-yl-essigsaure
- 105234-30-8
- AKOS022647762
- 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid
- MFCD24490368
- D82849
- 2-(4-oxoquinazolin-1-yl)acetic acid
- (4-OXOQUINAZOLIN-1-YL)ACETIC ACID
- 2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid
-
- MDL: MFCD24490368
- インチ: 1S/C10H8N2O3/c13-9(14)5-12-6-11-10(15)7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H,13,14)
- InChIKey: RDMDEJWFERSUFP-UHFFFAOYSA-N
- SMILES: C1C=CC=C2C=1C(=O)N=CN2CC(O)=O
計算された属性
- 精确分子量: 204.05349212g/mol
- 同位素质量: 204.05349212g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.5
- トポロジー分子極性表面積: 70Ų
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O39170-100mg |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 100mg |
¥787.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O39170-1g |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 1g |
¥3480.0 | 2024-07-19 | |
Ambeed | A143313-250mg |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 250mg |
$191.0 | 2025-03-18 | |
Aaron | AR01ECOZ-100mg |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 97% | 100mg |
$110.00 | 2025-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0787-5g |
2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid |
105234-30-8 | 95% | 5g |
¥9872.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0787-250mg |
2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetic acid |
105234-30-8 | 95% | 250mg |
¥1543.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1226646-250mg |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 250mg |
¥1425.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1227338-1g |
2-(4-oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 1g |
$520 | 2025-02-19 | |
eNovation Chemicals LLC | Y1227338-1g |
2-(4-oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95% | 1g |
$520 | 2025-02-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UM932-200mg |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid |
105234-30-8 | 95+% | 200mg |
1206.0CNY | 2021-07-17 |
2-(4-Oxoquinazolin-1(4H)-yl)acetic acid 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
2-(4-Oxoquinazolin-1(4H)-yl)acetic acidに関する追加情報
Compound CAS No.105234-30-8: 2-(4-Oxoquinazolin-1(4H)-yl)acetic Acid
The compound CAS No.105234-30-8, also known as 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, is a fascinating molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of extensive research in recent years.
Structurally, 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid consists of a quinazoline ring system with an oxo group at the 4-position and an acetic acid substituent at the 1-position. The quinazoline moiety is a well-known heterocyclic structure that has been extensively studied for its role in various biological processes, including enzyme inhibition and receptor modulation. The presence of the acetic acid group introduces additional functional diversity, enhancing the molecule's potential for interaction with biological targets.
Recent studies have highlighted the importance of CAS No.105234-30-8 in drug discovery efforts, particularly in the development of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit specific kinases has been demonstrated in vitro, suggesting its potential as a lead compound for therapeutic development.
Beyond its enzymatic activity, 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid has also been explored for its anti-inflammatory and antioxidant properties. Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. These findings underscore its potential application in treating conditions characterized by chronic inflammation, such as arthritis and neurodegenerative diseases.
The synthesis of CAS No.105234-30-8 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for studying its stereochemical effects on biological activity.
In terms of pharmacokinetics, studies have shown that 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid exhibits favorable absorption profiles and moderate bioavailability when administered orally. Its metabolic stability has also been assessed, with findings indicating that it undergoes limited phase I metabolism, which may contribute to its prolonged half-life in vivo.
The safety profile of this compound has been evaluated through acute and chronic toxicity studies in preclinical models. Results suggest that it demonstrates low toxicity at therapeutic concentrations, with no significant adverse effects observed on major organ systems.
In conclusion, CAS No.105234-30-8, or 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid, represents a promising candidate for further exploration in drug development due to its diverse biological activities and favorable pharmacokinetic properties.
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